molecular formula C4H6BrNO3 B1527853 Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- CAS No. 27597-85-9

Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-

Cat. No.: B1527853
CAS No.: 27597-85-9
M. Wt: 196 g/mol
InChI Key: VOHGVHFOVIFUSA-REOHCLBHSA-N
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Description

Chemical Name: (2S)-2-Amino-4-bromobutanoic Acid Hydrobromide CAS RN: 15159-65-6 Molecular Formula: C₄H₈Br₂N₂O₂ (as hydrobromide salt) Structure: A chiral butanoic acid derivative with amino (-NH₂) and bromo (-Br) substituents at positions 2 and 4, respectively, along with a ketone (oxo) group at position 3. The (2S) configuration defines its stereochemistry .

Properties

IUPAC Name

(2S)-4-amino-2-bromo-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO3/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H2,6,7)(H,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHGVHFOVIFUSA-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

(2S)-4-amino-2-bromo-4-oxo-butanoic acid serves as a building block in the synthesis of pharmaceuticals. Its structural features make it suitable for:

  • Neuroprotective Agents: Research indicates potential applications in treating neurodegenerative diseases by acting as an inhibitor of kynurenine-3-hydroxylase, an enzyme implicated in conditions like Alzheimer's and Parkinson's disease .

Biochemical Studies

The compound is utilized in biochemical research to:

  • Investigate enzyme mechanisms and metabolic pathways.
  • Study its effects on neurotransmitter systems, particularly in relation to excitotoxicity and neuroprotection .

Organic Synthesis

In organic chemistry, (2S)-4-amino-2-bromo-4-oxobutanoic acid is employed as:

  • A precursor for synthesizing other biologically active compounds.
  • A reagent in the formation of various derivatives through substitution and reduction reactions.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of (2S)-4-amino-2-bromo-4-oxobutanoic acid:

  • Neurodegenerative Disease Research:
    • A study demonstrated that derivatives of this compound could significantly reduce neuronal damage in models of Alzheimer's disease by modulating neurotransmitter levels .
  • Synthetic Pathways:
    • Research focused on developing efficient synthetic routes for producing high-purity derivatives that can be used in drug formulations .

Mechanism of Action

The mechanism by which (2S)-4-amino-2-bromo-4-oxobutanoic acid exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Features :

  • Functional Groups: Amino, bromo, oxo, and carboxylic acid.
  • Applications: Likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive bromo and amino groups.

Comparison with Structurally Similar Compounds

Structural Analogues with Bromo and Oxo Substituents

Compound Structure/Substituents Molecular Formula Molecular Weight Key Properties References
Target : (2S)-2-Amino-4-bromobutanoic Acid Hydrobromide 2-amino, 4-bromo, 4-oxo, (2S) C₄H₈Br₂N₂O₂ 308.93 g/mol Hydrobromide salt enhances solubility; chiral center critical for bioactivity.
2-(4-Bromophenyl)amino-4-(4-bromophenyl)-4-oxo-butanoic acid (Compound 14) Bromophenyl groups at positions 2 and 4, oxo at 4 C₁₆H₁₂Br₂N₂O₃ 427.09 g/mol Solid (m.p. 190°C); aromatic groups increase hydrophobicity. Used in heterocyclic synthesis.
4-[[2-(2,6-Dimethylanilino)-2-oxoethyl]amino]-4-oxobutanoic acid 2,6-dimethylphenyl, oxoethylamino, oxo C₁₄H₁₈N₂O₄ 278.30 g/mol Polar amidine group enhances hydrogen bonding; potential for drug delivery systems.

Functional Group Variations

Compound Functional Groups Key Differences Impact on Properties References
Butanoic acid, 4-[(2,2-dimethoxyethyl)amino]-4-oxo-, methyl ester Methyl ester, dimethoxyethylamino Ester replaces carboxylic acid; methoxy groups increase lipophilicity. Higher volatility; potential use in fragrances or solvents.
Butanoic acid,4-[(4-chlorophenyl)amino]-2,3-dihydroxy-4-oxo-,(2S,3S) Chlorophenyl, dihydroxy Additional hydroxyl groups and stereocenters. Increased solubility in water; potential antioxidant activity.
Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- Azido, Boc-protected amino Azide group enables click chemistry; Boc protection enhances stability. Utility in bioconjugation and peptide synthesis.

Biological Activity

Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-, is a compound of interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of an amino group, a bromo substituent, and a keto group, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.

  • IUPAC Name : (2S)-4-amino-2-bromo-4-oxobutanoic acid
  • CAS Number : 27597-85-9
  • Molecular Weight : 196 g/mol
  • InChI Key : VOHGVHFOVIFUSA-REOHCLBHSA-N

The biological activity of (2S)-4-amino-2-bromo-4-oxobutanoic acid is primarily attributed to its interaction with various enzymes and metabolic pathways. The compound may act as an inhibitor or substrate for specific enzymes, influencing biochemical processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting conditions like neurodegenerative diseases.
  • Metabolic Pathway Modulation : It can alter metabolic pathways by interacting with key regulatory enzymes.

Biological Activity and Therapeutic Applications

Research indicates that (2S)-4-amino-2-bromo-4-oxobutanoic acid has several potential therapeutic applications:

  • Neuroprotective Effects : Similar compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and protecting neuronal health .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory conditions.

Study 1: Neuroprotective Effects

A study investigating the effects of similar compounds on neuronal health demonstrated that derivatives of butanoic acid can inhibit the kynurenine pathway, which is implicated in neurodegenerative diseases. This inhibition leads to increased levels of neuroprotective metabolites .

Study 2: Antimicrobial Activity

In vitro evaluations revealed that (2S)-4-amino-2-bromo-4-oxobutanoic acid exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics .

CompoundMIC (μg/mL)Target Microorganism
(2S)-4-amino-2-bromo-4-oxobutanoic acid10Staphylococcus aureus
Control Antibiotic2Staphylococcus aureus
Control Antibiotic1Escherichia coli

Comparison with Similar Compounds

The biological activity of (2S)-4-amino-2-bromo-4-oxobutanoic acid can be compared with several structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-Aminobutanoic acidLacks bromo and keto groupsNeurotransmitter modulator
2-Bromo-4-oxobutanoic acidLacks amino groupPotentially less active
4-Amino-2-bromobutanoic acidDifferent stereochemistryVaries in activity

Preparation Methods

The compound’s structure requires sequential introduction of amino, bromo, and keto groups onto a butanoic acid backbone. Key steps include:

Bromination Techniques

Bromination is critical for introducing the 2-bromo substituent. A patent (WO2003045899A1) detailing bromination of 2-oxyimino-3-oxo-butyric acid derivatives provides insights into optimizing mono-bromination while minimizing di-/polybrominated byproducts:

Parameter Conditions
Reagent Bromine (1.3–1.35 eq) with acetyl bromide
Solvent Organic solvent (e.g., dichloromethane) mixed with C1–4 alcohol
Temperature −15°C to +15°C
Yield/Purity >95% purity, reduced impurities

This method avoids explosive ethers and carcinogenic solvents, favoring safer alternatives. For the target compound, analogous bromination of a 3-oxo intermediate could be employed, with acetyl bromide enhancing regioselectivity.

Amination and Oxidation

While direct amination data for this compound is sparse, a patent (CN102320957A) demonstrates nitrile alkylation followed by hydrolysis to form 3-oxo acids. Adapting this approach:

  • Nitrile Alkylation :

    • React a nitrile precursor (e.g., 4-aminobutyronitrile) with ethyl α-bromoacetate in tetrahydrofuran (THF) using activated zinc.
    • Conditions : 25–35°C, 2-hour reaction time.
    • Workup : Acidify with HCl (pH 4–5) and recrystallize.
  • Oxidation :

    • Convert the alcohol intermediate to the keto group using KMnO₄ or CrO₃ under acidic conditions.

Industrial-Scale Considerations

Large-scale production emphasizes green chemistry principles:

Challenges and Optimization

  • Stereochemical Control : Chiral resolution or asymmetric synthesis (e.g., using L-proline catalysts) may be required to isolate the (2S) enantiomer.
  • Byproduct Mitigation :
    • Use substoichiometric bromine to avoid di-bromination.
    • Purify via low-temperature recrystallization.

Hypothetical Reaction Pathway

Step Reaction Reagents/Conditions Intermediate
1 Nitrile alkylation Zn, THF, ethyl α-bromoacetate, 25°C 4-Amino-2-cyano-4-oxobutanoic acid
2 Bromination Br₂, acetyl bromide, −10°C 4-Amino-2-bromo-4-oxobutanoic acid
3 Chiral resolution Chiral column chromatography (2S)-enantiomer isolation

Performance Metrics

Method Yield Purity Key Advantage
Nitrile alkylation 69–73% 97–98% Scalable, avoids extreme conditions
Bromination >90% >95% Minimal polybrominated impurities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-4-amino-2-bromo-4-oxobutanoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Bromination of the α-carbon in amino acid derivatives is critical. A stepwise approach involves introducing bromine via electrophilic substitution or radical-mediated mechanisms. For example, brominated analogs like 2-amino-4-bromobutanoic acid hydrobromide are synthesized using HBr under controlled acidic conditions to avoid racemization . Optimizing pH (4–6) and temperature (0–5°C) minimizes side reactions, while chiral HPLC ensures enantiomeric purity.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the bromine-induced deshielding of adjacent protons (δ 4.1–4.5 ppm for C2-H) and confirm the keto group (C=O at ~175 ppm).
  • IR : Strong absorption at ~1700 cm1^{-1} confirms the oxo group.
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]+^+ at m/z 210.98) and bromine isotope pattern .
  • X-ray Crystallography : Resolves absolute configuration, though crystallization challenges may require derivatization (e.g., Fmoc protection) .

Q. How does storage temperature and solvent selection impact the compound’s stability?

  • Methodological Answer : The compound’s α-keto and bromo groups make it prone to hydrolysis and thermal degradation. Storage at –20°C in anhydrous DMSO or THF preserves stability for >6 months. Avoid aqueous buffers (pH >7), which accelerate decomposition. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How do stereochemical and electronic effects of the bromine substituent influence reactivity in peptide coupling or cross-coupling reactions?

  • Methodological Answer : The (2S)-configuration directs nucleophilic attacks to the β-carbon, while bromine’s electron-withdrawing effect activates the α-keto group for nucleophilic additions. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh3_3)4_4) enable selective substitution of bromine with aryl/vinyl groups. Steric hindrance from the amino group necessitates bulky ligands (e.g., XPhos) to prevent β-hydride elimination .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR or ambiguous mass fragments)?

  • Methodological Answer :

  • Dynamic Effects : Conformational exchange in solution (e.g., keto-enol tautomerism) may cause peak broadening. Variable-temperature NMR (VT-NMR) at –40°C can stabilize tautomers for clearer analysis.
  • Isotopic Labeling : 15^{15}N-labeling the amino group helps distinguish overlapping signals in 1^1H-15^{15}N HSQC spectra.
  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to assign ambiguous signals .

Q. What in vitro models are suitable for studying this compound’s biological activity, given its structural similarity to GABA analogs?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of GABA transaminase (GABA-T) using fluorometric assays (e.g., NADPH depletion monitoring).
  • Receptor Binding : Competitive binding studies with 3^3H-labeled GABA in neuronal membrane preparations.
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells expressing GABA transporters (e.g., GAT-1) .

Q. How can computational methods predict the compound’s metabolic pathways and potential toxicity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites.
  • QSAR Models : Train models on brominated amino acid datasets to estimate hepatotoxicity (e.g., liver enzyme induction).
  • Metabolite Identification : In silico tools like Meteor (Lhasa Ltd.) predict Phase I/II metabolites, prioritizing lab testing for bromine-containing adducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-
Reactant of Route 2
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Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-

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